N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-7-9-18(10-8-13)16(23)21(17(24)20-18)12-15(22)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBLEGSICPSKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl chloride or benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group. This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Azides, thioethers.
Scientific Research Applications
N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used in studies investigating the interaction of spirocyclic compounds with biological macromolecules.
Chemical Biology: It may be employed as a probe to study enzyme mechanisms or as a scaffold for the design of enzyme inhibitors.
Industrial Applications:
Mechanism of Action
The exact mechanism of action of N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide depends on its specific biological target. Generally, spirocyclic compounds can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound’s mechanism may involve binding to these targets and modulating their activity, either by inhibition or activation.
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. Benzyl (): The cyclohexyl analog (MW 335.44) is less polar than the benzyl derivative, likely reducing solubility but enhancing membrane permeability.
- Benzodioxole Modification (): The 1,3-benzodioxole group increases solubility (6.1 µg/mL) due to oxygen atoms facilitating hydrogen bonding with water.
Crystallographic and Conformational Analysis
- The crystal structure of N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide (MW 445.50) reveals a monoclinic lattice (space group P2₁/c) with hydrogen-bonding networks stabilizing the spirocyclic core . Similar analogs likely adopt comparable conformations, with substituents influencing packing efficiency and stability.
- In N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide , the cyclohexyl group adopts a chair conformation, and intermolecular N–H···O hydrogen bonding forms extended chains . This suggests that bulky substituents on the acetamide moiety may sterically hinder crystallization.
Biological Activity
N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and various studies related to its activity.
Chemical Structure and Synthesis
The compound features a unique spirocyclic core combined with a benzyl group and an acetamide functionality. Its molecular formula is with a molecular weight of approximately 329.4 g/mol. The synthesis typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving diketones or diesters under acidic or basic conditions.
- Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl chloride or benzyl bromide in the presence of a base.
- Acetamide Formation : Finalizing the structure by reacting intermediates with acetic anhydride or acetyl chloride.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Spirocyclic Core Formation | Cyclization of diketones/diesters |
| Benzyl Group Introduction | Nucleophilic substitution with benzyl halides |
| Acetamide Formation | Reaction with acetic anhydride or acetyl chloride |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound may modulate these targets' activities through inhibition or activation mechanisms.
Anticonvulsant Activity
A study evaluated the anticonvulsant properties of related compounds, focusing on their affinity for GABAergic biotargets using docking studies and in vivo models. Although specific data on this compound is limited, it is hypothesized that compounds within this class may exhibit similar interactions due to structural similarities.
Case Studies and Research Findings
-
Anticonvulsant Activity Evaluation :
- A study synthesized various benzyl-substituted derivatives and assessed their anticonvulsant activity using pentylenetetrazole-induced seizures in mice.
- Results indicated that while some compounds showed potential activity, they were generally inferior to established GABA receptor modulators like diazepam .
-
Chemical Biology Applications :
- The compound may serve as a probe in enzyme mechanism studies or as a scaffold for designing enzyme inhibitors.
- Its unique structure allows exploration in medicinal chemistry for developing new pharmaceuticals targeting neurological disorders .
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Anticonvulsant Activity | Limited activity observed; some compounds showed slight efficacy |
| Interaction with GABA Receptors | Docking studies suggest potential binding but require further validation |
| Medicinal Chemistry Applications | Potential lead for neurological drug development |
Q & A
Q. Core methods :
- ¹H/¹³C NMR : To verify positions of the benzyl, acetamide, and methyl groups on the spirocycle. For example, the 8-methyl group should appear as a singlet in ¹H NMR (~1.5 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion for C₁₈H₂₁N₃O₃: 328.1656).
- X-ray Crystallography : For unambiguous determination of the spirocyclic geometry and bond angles .
Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to ensure >95% purity .
Advanced: How can reaction yields be optimized during the coupling of the spirocyclic intermediate to the benzyl-acetamide moiety?
Q. Methodological recommendations :
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in amide bond formation.
- Catalytic systems : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU for efficient coupling, with 4-dimethylaminopyridine (DMAP) as a base to suppress racemization .
- Temperature control : Reactions performed at 0–4°C reduce side-product formation during sensitive steps .
Case study : A 75% yield was achieved for a structurally similar spiro compound using EDC in acetonitrile:water (3:1) under inert atmosphere .
Advanced: What computational approaches are suitable for predicting the compound’s biological target interactions?
Q. In silico strategies :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GABA receptors (relevant for anticonvulsant activity). Focus on the spirocyclic core’s hydrogen-bonding potential with catalytic residues .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., the acetamide carbonyl for nucleophilic attack) .
Validation : Cross-reference docking results with experimental SAR data from analogs (e.g., 8-ethyl derivatives showed reduced activity compared to 8-methyl) .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at 2–8°C in airtight vials with desiccants to prevent hydrolysis of the acetamide group .
- Long-term : Lyophilize and store at -20°C under argon. Avoid repeated freeze-thaw cycles.
Stability data : Related spirocyclic acetamides showed <5% degradation over 6 months under these conditions .
Advanced: How can conflicting solubility data from different studies be resolved?
Q. Troubleshooting protocol :
- Solvent screening : Test solubility in DMSO (polar aprotic), ethanol (protic), and chloroform (nonpolar). For example, if DMSO solubility is inconsistent, check for residual water content via Karl Fischer titration.
- Sonication : Use a bath sonicator (30 min, 25°C) to disperse aggregates.
Case example : A structurally similar compound showed discrepancies due to polymorphic forms; XRPD analysis identified crystalline vs. amorphous phases affecting solubility .
Advanced: What in vitro assays are appropriate for evaluating anticonvulsant potential?
Q. Experimental design :
- Primary screen : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodent neuronal cultures.
- Mechanistic assays : Patch-clamp electrophysiology to assess GABAₐ receptor modulation (IC₅₀ for chloride current potentiation).
Controls : Compare to standard anticonvulsants (e.g., valproate) and spirocyclic analogs (e.g., 8-ethyl derivatives) to establish SAR .
Basic: How can reaction progress be monitored during synthesis?
Q. Real-time monitoring :
- TLC : Use silica plates with ethyl acetate/hexane (1:1) and UV visualization. The spirocyclic intermediate typically has an Rf = 0.3–0.4.
- HPLC-MS : Track intermediate formation (e.g., diazaspiro core at ~5.2 min retention time on a C18 column) .
Advanced: What strategies mitigate racemization during spirocyclic core formation?
Q. Chirality preservation :
- Low-temperature reactions : Perform cyclization at -20°C to slow keto-enol tautomerism.
- Chiral auxiliaries : Introduce a temporary protecting group (e.g., Boc) to stabilize the transition state.
Success metric : ≥95% enantiomeric excess (ee) confirmed by chiral HPLC using a Chiralpak AD-H column .
Advanced: How does the 8-methyl substituent influence pharmacological activity compared to other alkyl groups?
Q. SAR insights :
- 8-Methyl vs. 8-Ethyl : Methyl derivatives showed higher GABA receptor binding affinity (Ki = 12 nM vs. 45 nM for ethyl), likely due to reduced steric hindrance .
- Thermodynamic studies : Isothermal titration calorimetry (ITC) revealed stronger enthalpy-driven binding for the methyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
